Benzenesulfonamide, N-[(phenylamino)carbonyl]-
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Overview
Description
Benzenesulfonamide, N-[(phenylamino)carbonyl]- is a versatile chemical compound with a molecular formula of C19H17N3O3S. It is known for its applications in various fields, including drug discovery, materials synthesis, and organic chemistry . This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a phenylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[(phenylamino)carbonyl]- typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base, followed by the reaction with phosgene or a similar carbonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(phenylamino)carbonyl]- involves the inhibition of carbonic anhydrase enzymes. This inhibition disrupts the regulation of pH in cells, leading to apoptosis in cancer cells and inhibition of bacterial growth . The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar enzyme inhibitory properties.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: A derivative with enhanced anticancer activity.
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides: Compounds with modifications that improve binding to carbonic anhydrase isozymes.
Uniqueness
Benzenesulfonamide, N-[(phenylamino)carbonyl]- is unique due to its specific structure that allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a valuable compound in the development of targeted therapies for cancer and bacterial infections .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-11-7-3-1-4-8-11)15-19(17,18)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNWBVDCNYQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351637 |
Source
|
Record name | Benzenesulfonamide, N-[(phenylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22557-91-1 |
Source
|
Record name | Benzenesulfonamide, N-[(phenylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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